molecular formula C16H11F3N2S B158115 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- CAS No. 136995-01-2

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)-

Cat. No.: B158115
CAS No.: 136995-01-2
M. Wt: 320.3 g/mol
InChI Key: XTLVALLIRNCOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, fused with a thiazolo-benzimidazole moiety. The presence of the trifluoromethyl group imparts distinct chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-(trifluoromethyl)aniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the desired thiazolo-benzimidazole compound . Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

136995-01-2

Molecular Formula

C16H11F3N2S

Molecular Weight

320.3 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C16H11F3N2S/c17-16(18,19)11-5-3-4-10(8-11)15-21-13-7-2-1-6-12(13)20-14(21)9-22-15/h1-8,15H,9H2

InChI Key

XTLVALLIRNCOGM-UHFFFAOYSA-N

SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)C(F)(F)F

Synonyms

1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[3-(trifluoromethyl)phenyl]-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.